molecular formula C7H6F3N3O2S B7130761 2,2,2-trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide

2,2,2-trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide

Cat. No.: B7130761
M. Wt: 253.20 g/mol
InChI Key: MBUZNJKESARNKD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide is a chemical compound characterized by its trifluoromethyl group and pyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide typically involves the following steps:

  • Formation of the Pyrimidinone Core: : The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and malononitrile.

  • Introduction of the Methylsulfanyl Group: : The methylsulfanyl group is introduced via nucleophilic substitution reactions.

  • Trifluoromethylation: : The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfenyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as morpholine or hydrazine can be used for substitution reactions.

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: : Reduced analogs with different functional groups.

  • Substitution Products: : Substituted derivatives with different nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and stability of molecules.

Biology

In biological research, the compound can be used as a probe to study biological systems. Its unique structure allows for the investigation of specific molecular interactions and pathways.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.

Industry

In industry, this compound can be used in the development of new materials with enhanced properties. Its resistance to degradation and stability under various conditions make it suitable for applications in coatings, polymers, and other materials.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and derivatives involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: : These compounds share a similar structure but have different alkyl groups.

  • Trifluoromethyl-substituted pyrimidinones: : These compounds also contain the trifluoromethyl group but may have different substituents on the pyrimidinone ring.

Uniqueness

2,2,2-Trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide is unique due to its specific combination of the trifluoromethyl group and the methylsulfanyl group on the pyrimidinone core. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2S/c1-16-6-12-3(2-4(14)13-6)11-5(15)7(8,9)10/h2H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUZNJKESARNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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